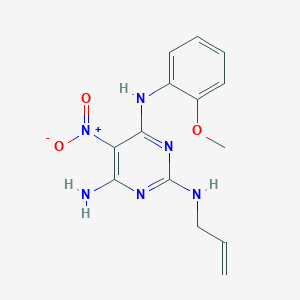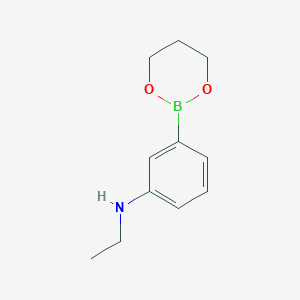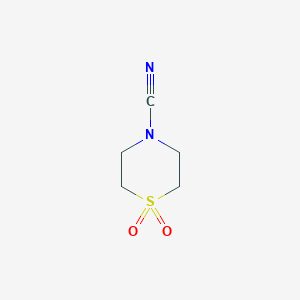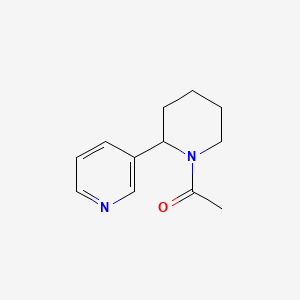![molecular formula C14H10N2O4S B14140997 3-[(Benzenesulfonyl)methyl]-4-nitrobenzonitrile CAS No. 89303-20-8](/img/structure/B14140997.png)
3-[(Benzenesulfonyl)methyl]-4-nitrobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Benzenesulfonyl)methyl]-4-nitrobenzonitrile is an organic compound with the molecular formula C14H10N2O4S. This compound is characterized by the presence of a benzenesulfonyl group attached to a methyl group, which is further connected to a 4-nitrobenzonitrile moiety. It is a solid compound with a melting point of approximately 200-202°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Benzenesulfonyl)methyl]-4-nitrobenzonitrile typically involves multiple steps. One common method includes the nitration of a benzenesulfonyl derivative followed by a series of substitution reactions. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and bases like sodium hydroxide for subsequent steps .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and sulfonation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-[(Benzenesulfonyl)methyl]-4-nitrobenzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The benzenesulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents are typical.
Major Products
Oxidation: Sulfonic acids.
Reduction: Amino derivatives.
Substitution: Various substituted benzenesulfonyl compounds.
Scientific Research Applications
3-[(Benzenesulfonyl)methyl]-4-nitrobenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 3-[(Benzenesulfonyl)methyl]-4-nitrobenzonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
3-[(Benzenesulfonyl)methyl]-4-nitrobenzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.
4-Methyl-3-nitrobenzenesulfonyl chloride: Contains a sulfonyl chloride group instead of a benzenesulfonyl group.
Uniqueness
3-[(Benzenesulfonyl)methyl]-4-nitrobenzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
89303-20-8 |
|---|---|
Molecular Formula |
C14H10N2O4S |
Molecular Weight |
302.31 g/mol |
IUPAC Name |
3-(benzenesulfonylmethyl)-4-nitrobenzonitrile |
InChI |
InChI=1S/C14H10N2O4S/c15-9-11-6-7-14(16(17)18)12(8-11)10-21(19,20)13-4-2-1-3-5-13/h1-8H,10H2 |
InChI Key |
RBQKNDFIHPFECP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=C(C=CC(=C2)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


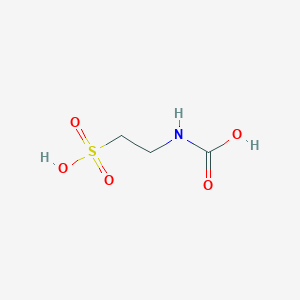

![(1R,2S,6R,7S)-4-(4-methylphenyl)-3,5-dioxo-N-phenyl-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-7-carboxamide](/img/structure/B14140926.png)
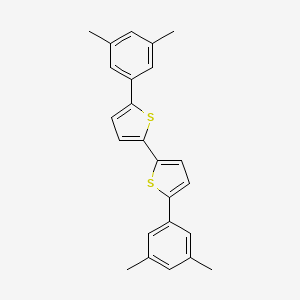

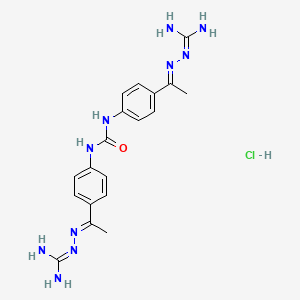

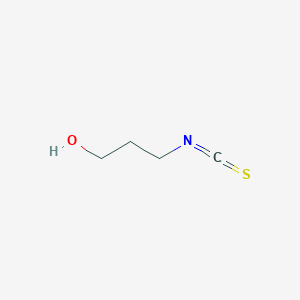
![N-[Di(propan-2-yl)phosphanyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14140957.png)
